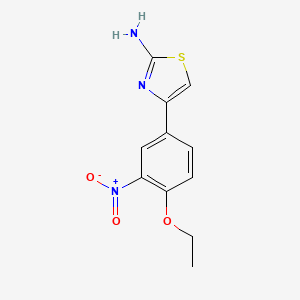![molecular formula C11H10ClN3O B5791046 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide](/img/structure/B5791046.png)
3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide, also known as CPACB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPACB is a small molecule inhibitor of the protein kinase CK2, a highly conserved serine/threonine kinase that plays a critical role in cell survival, proliferation, and differentiation.
Wirkmechanismus
3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide is a selective inhibitor of CK2 that binds to the ATP-binding site of the kinase domain. CK2 is a tetrameric enzyme composed of two catalytic subunits (α and/or α') and two regulatory subunits (β). 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide inhibits CK2 by preventing the binding of ATP and substrate to the catalytic subunit, thereby blocking the phosphorylation of downstream targets. 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide has been shown to be highly selective for CK2, with minimal activity against other kinases.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide induces apoptosis by activating caspase-3 and inhibiting the anti-apoptotic protein Bcl-2. 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9). In animal models of Alzheimer's disease, 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide reduces tau phosphorylation and improves cognitive function by inhibiting CK2 activity. In viral infections, 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide inhibits viral replication by targeting CK2, which is required for the phosphorylation of viral proteins.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide has several advantages for lab experiments, including its high selectivity for CK2, its ability to inhibit CK2 activity in vitro and in vivo, and its potential applications in various fields. However, 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide also has some limitations, including its low solubility in aqueous solutions, its relatively low potency compared to other CK2 inhibitors, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide, including the development of more potent and selective CK2 inhibitors, the investigation of 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide's potential applications in other fields, such as immunology and stem cell research, and the exploration of 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide's mechanisms of action and downstream targets. Additionally, the use of 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide in combination with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy in cancer treatment. Overall, 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide represents a promising tool for scientific research and has the potential to lead to the development of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide involves a multistep process that starts with the reaction of 4-chloroaniline with ethyl cyanoacetate to form 3-(4-chlorophenylamino)-2-cyanoacrylate. This intermediate is then reacted with acetic anhydride to form the corresponding 2-acetoxy derivative, which is finally cyclized to give 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide. The overall yield of this synthesis is around 20%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, CK2 has been identified as a potential therapeutic target due to its overexpression and deregulation in various types of cancer. 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, CK2 has been implicated in the regulation of tau protein phosphorylation, a key event in the pathogenesis of Alzheimer's disease. 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, CK2 has been shown to play a critical role in the replication of various viruses, including HIV, HCV, and influenza virus. 3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide has been shown to inhibit the replication of these viruses by targeting CK2.
Eigenschaften
IUPAC Name |
(E)-3-(4-chloroanilino)-2-cyanobut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7(10(6-13)11(14)16)15-9-4-2-8(12)3-5-9/h2-5,15H,1H3,(H2,14,16)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKJUWVWNUJUBR-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5790970.png)
![N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5790971.png)
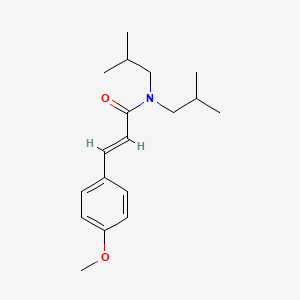
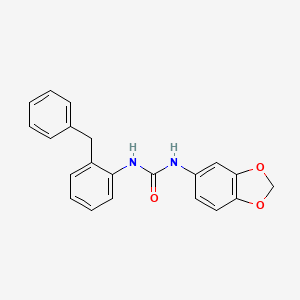
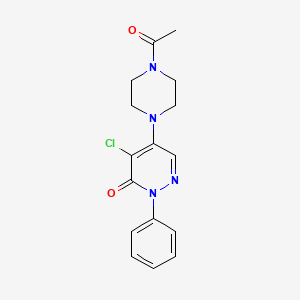
![N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5790991.png)
![2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide](/img/structure/B5791005.png)
![2-[(ethoxyimino)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5791007.png)
![1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5791013.png)
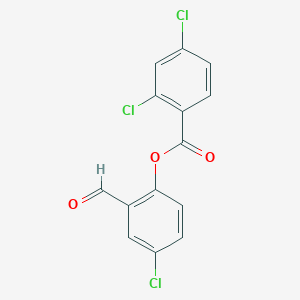
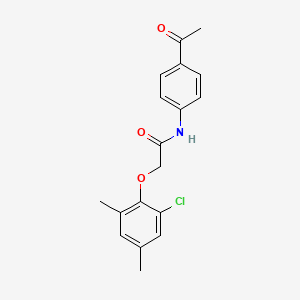
![ethyl 4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B5791031.png)
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B5791048.png)
